10-benzoyl-11-(3-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
10-benzoyl-11-(3-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepinones This compound is characterized by its unique structure, which includes a benzoyl group, a fluorophenyl group, and a dibenzo[b,e][1,4]diazepinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-benzoyl-11-(3-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through a multi-step process. One common method involves the use of microwave-assisted synthesis, which has been shown to be efficient and yield high purity products. The reaction typically involves the condensation of appropriate benzaldehyde derivatives with amines in the presence of catalysts such as silica-supported fluoroboric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
10-benzoyl-11-(3-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or fluorophenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
10-benzoyl-11-(3-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anxiolytic and antioxidant agent.
Pharmacology: The compound is studied for its binding affinity to benzodiazepine receptors and its effects on the central nervous system.
Biology: Research includes its role in modulating neurotransmitter activity and its potential therapeutic effects in anxiety disorders.
Industry: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 10-benzoyl-11-(3-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with benzodiazepine receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of gamma-aminobutyric acid (GABA), leading to anxiolytic and sedative effects. The molecular targets include GABA_A receptors, and the pathways involved are related to the modulation of neurotransmitter release and neuronal excitability.
Comparison with Similar Compounds
Similar Compounds
- 10-benzoyl-3-(4-fluorophenyl)-11-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 11-substituted-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one derivatives
Uniqueness
10-benzoyl-11-(3-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the fluorophenyl group enhances its binding affinity to benzodiazepine receptors, making it a potent anxiolytic agent. Additionally, the compound’s structural features contribute to its stability and reactivity in various chemical reactions.
Properties
CAS No. |
354545-72-5 |
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Molecular Formula |
C28H25FN2O2 |
Molecular Weight |
440.5g/mol |
IUPAC Name |
5-benzoyl-6-(3-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H25FN2O2/c1-28(2)16-22-25(24(32)17-28)26(19-11-8-12-20(29)15-19)31(23-14-7-6-13-21(23)30-22)27(33)18-9-4-3-5-10-18/h3-15,26,30H,16-17H2,1-2H3 |
InChI Key |
SCWZXRJKQSEGEU-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=CC=C4)C5=CC(=CC=C5)F)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=CC=C4)C5=CC(=CC=C5)F)C(=O)C1)C |
Origin of Product |
United States |
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